molecular formula C13H20N2O B12597500 3-[(1-Methylpiperidin-4-yl)methoxy]aniline CAS No. 646528-45-2

3-[(1-Methylpiperidin-4-yl)methoxy]aniline

Cat. No.: B12597500
CAS No.: 646528-45-2
M. Wt: 220.31 g/mol
InChI Key: GTEILCGMCCDNGF-UHFFFAOYSA-N
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Description

3-[(1-Methylpiperidin-4-yl)methoxy]aniline is a substituted aniline derivative featuring a methoxy-linked 1-methylpiperidin-4-ylmethyl group at the meta position of the aromatic ring. The compound combines the aromatic amine functionality with a piperidine moiety, a structural motif often leveraged in medicinal chemistry for its ability to modulate physicochemical properties and biological interactions.

Properties

CAS No.

646528-45-2

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

3-[(1-methylpiperidin-4-yl)methoxy]aniline

InChI

InChI=1S/C13H20N2O/c1-15-7-5-11(6-8-15)10-16-13-4-2-3-12(14)9-13/h2-4,9,11H,5-8,10,14H2,1H3

InChI Key

GTEILCGMCCDNGF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)COC2=CC=CC(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Methylpiperidin-4-yl)methoxy]aniline typically involves the reaction of 3-methoxyaniline with 1-methyl-4-piperidinemethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-[(1-Methylpiperidin-4-yl)methoxy]aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield fully saturated compounds .

Scientific Research Applications

3-[(1-Methylpiperidin-4-yl)methoxy]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1-Methylpiperidin-4-yl)methoxy]aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent Position/Type Molecular Formula Molecular Weight Key Features
3-[(1-Methylpiperidin-4-yl)methoxy]aniline 3-(Piperidinylmethyl methoxy) C₁₃H₂₀N₂O 220.31 g/mol Flexible methoxy linker, moderate basicity
4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethoxy)aniline (155) 4-(Piperidinyloxy), 3-(CF₃O) C₁₃H₁₆F₃N₂O₂ 304.28 g/mol Trifluoromethoxy enhances lipophilicity
2-[(1-Methylpiperidin-4-yl)oxy]aniline 2-(Piperidinyloxy) C₁₂H₁₇N₂O 220.28 g/mol Ortho substitution; steric hindrance
3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline 3-OCH₃, 4-(Piperazine-piperidine) C₁₇H₂₈N₄O 304.43 g/mol Increased hydrogen bonding capacity
5-fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline 2-(Pyrazolylmethoxy), 5-F C₁₁H₁₂FN₃O 221.24 g/mol Fluorine introduces electronegativity
4-(1-Methylpiperidin-4-yl)aniline 4-(Piperidinyl) C₁₂H₁₇N₂ 189.28 g/mol Lacks methoxy linker; rigid structure

Biological Activity

3-[(1-Methylpiperidin-4-yl)methoxy]aniline, also known by its CAS number 902454-26-6, is an organic compound characterized by a methoxy group attached to a piperidine derivative linked to an aniline structure. This unique configuration contributes to its diverse biological activities, which have been the subject of various studies.

  • Molecular Formula : C13H20N2O
  • Molecular Weight : Approximately 220.31 g/mol
  • Structural Features : The presence of the piperidine ring enhances its pharmacological profile, affecting its interaction with biological targets.

Biological Activities

Research indicates that 3-[(1-Methylpiperidin-4-yl)methoxy]aniline exhibits several biological activities, including:

  • Antidepressant Effects : Similar compounds have shown potential in alleviating symptoms of depression, suggesting that this compound may act on neurotransmitter systems.
  • Anticancer Properties : Studies have demonstrated its antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
3-[(1-Methylpiperidin-4-yl)methoxy]anilineA549<5
3-[(1-Methylpiperidin-4-yl)methoxy]anilineMCF7<3
3-[(1-Methylpiperidin-4-yl)methoxy]anilineHCT116<3
3-[(1-Methylpiperidin-4-yl)methoxy]anilinePC3<5

The mechanism of action for 3-[(1-Methylpiperidin-4-yl)methoxy]aniline primarily involves its interaction with various biological targets:

  • Binding Affinity : The compound’s binding affinity with receptors such as EGFR (epidermal growth factor receptor) has been studied, indicating potential for inhibiting tumor growth.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Case Study 1: Anticancer Activity

In a study evaluating a series of compounds similar to 3-[(1-Methylpiperidin-4-yl)methoxy]aniline, it was found that those with the piperidine moiety exhibited significantly higher antiproliferative activities compared to those without it. For instance, compounds with IC50 values less than 5 µM against A549 and MCF7 cell lines demonstrated promising anticancer potential .

Case Study 2: Antidepressant Effects

Another research highlighted the antidepressant-like effects of derivatives related to this compound. Behavioral tests in animal models indicated that these compounds could modulate serotonin and norepinephrine levels, suggesting a mechanism similar to that of traditional antidepressants .

Structural Analogues and Their Biological Implications

Several analogues of 3-[(1-Methylpiperidin-4-yl)methoxy]aniline have been synthesized and tested for their biological activity. Notable examples include:

Compound NameStructureUnique Features
3-Methoxy-4-(1-methylpiperidin-4-yl)anilineC13H20N2OMethoxy group at position 3
5-Fluoro-2-(1-methylpiperidin-4-yl)methoxy anilineC13H20FN2OIncorporates a fluorine atom
4-Methoxy-2-(1-methylpiperidin-4-yloxy)anilineC13H20N2O2Features an ether linkage

These compounds illustrate the structural diversity within this chemical class and underscore the unique characteristics of 3-[(1-Methylpiperidin-4-yl)methoxy]aniline that may influence its biological activity and applications.

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